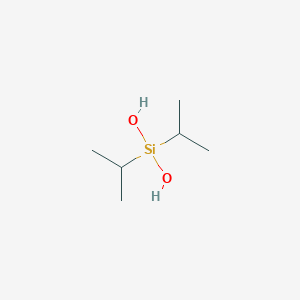

Diisopropylsilanediol

描述

Structure

3D Structure

属性

IUPAC Name |

dihydroxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5(2)9(7,8)6(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWUGCNBZZSJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514587 | |

| Record name | Di(propan-2-yl)silanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-88-1 | |

| Record name | Di(propan-2-yl)silanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diisopropylsilanediol

Hydrolysis-Based Routes

Hydrolysis remains the most fundamental approach for the synthesis of silanediols. This process involves the replacement of leaving groups on the silicon atom with hydroxyl groups from water. The specific nature of the leaving group, whether a halogen or an alkoxy group, dictates the reaction conditions and workup procedures.

The hydrolysis of dichlorodiisopropylsilane is a common and direct method for preparing diisopropylsilanediol. The reaction involves the gradual addition of the dichlorosilane (B8785471) to a large volume of water. This process, however, is fraught with challenges, primarily the concurrent formation of hydrochloric acid (HCl) as a byproduct. The generated HCl can catalyze the intermolecular condensation of the newly formed this compound, leading to the production of undesirable siloxane oligomers and cyclic species.

To mitigate this, the reaction must be carefully controlled. Key strategies include:

Slow Addition: Adding the dichlorodiisopropylsilane precursor gradually to the water at controlled temperatures (e.g., 20–30°C) can help manage the reaction rate and heat generation.

pH Control: The neutralization of the HCl byproduct is crucial. This is often achieved by adding a base, such as sodium bicarbonate, to the reaction mixture to maintain a pH range that is less conducive to condensation, typically between 5.5 and 6.8.

Solvent Use: The reaction can be performed in a biphasic system or with a co-solvent like acetone (B3395972). Using a solvent allows for the dissolution of the crude product, followed by neutralization and subsequent purification by precipitation.

A typical procedure involves hydrolysis, filtration of the crude product, dissolution in a solvent for neutralization, and finally, reprecipitation to obtain the purified this compound. Despite these control measures, achieving high purity can be challenging due to the persistent issue of oligomerization.

Table 1: Representative Reaction Parameters for Hydrolysis of Dichlorodiisopropylsilane

| Parameter | Condition | Purpose/Comment | Citation |

|---|---|---|---|

| Precursor | Dichlorodiisopropylsilane | The starting material containing hydrolyzable chloro groups. | |

| Reagent | Water | Source of hydroxyl groups for hydrolysis. Used in large excess. | |

| Temperature | 20–30°C | To control the rate of hydrolysis and minimize side reactions. | |

| Neutralizing Agent | Sodium Bicarbonate | To neutralize the HCl byproduct and control pH. | |

| pH Range | 5.5–6.8 | Optimal range to minimize acid-catalyzed condensation. | |

| Solvent (for workup) | Acetone | Dissolves the crude product for effective neutralization. |

An alternative and often more selective route to this compound is the hydrolysis of dialkoxydiisopropylsilanes, such as diisopropoxydiisopropylsilane or dimethoxydiisopropylsilane. This method avoids the generation of corrosive HCl, instead producing a corresponding alcohol (e.g., isopropanol (B130326) or methanol) as a byproduct, which is less aggressive in promoting condensation.

This approach offers several advantages:

Homogeneous Reaction: The use of co-solvents like acetone or methyl ethyl ketone (MEK) can create a homogeneous reaction environment, preventing the formation of suspensions and improving reaction control.

Controlled Catalysis: The hydrolysis can be effectively catalyzed by a weak acid, such as acetic acid. This accelerates the hydrolysis step without significantly promoting the subsequent condensation of the silanediol (B1258837) product.

Reduced Byproducts: The absence of strong acid byproducts leads to a cleaner reaction profile with significantly fewer siloxane oligomers.

The process typically involves dissolving the dialkoxysilane precursor in a suitable solvent, adding a catalytic amount of weak acid and water, and heating the mixture to ensure complete conversion. The this compound product can then be isolated by crystallization upon cooling.

Table 2: Acid-Catalyzed Hydrolysis of Dialkoxydiisopropylsilane

| Parameter | Condition | Purpose/Comment | Citation |

|---|---|---|---|

| Precursor | Dialkoxydiisopropylsilane | e.g., Dimethoxydiisopropylsilane | |

| Solvent | Acetone or Methyl Ethyl Ketone (MEK) | Ensures a homogeneous reaction mixture. | |

| Catalyst | Acetic Acid | Accelerates hydrolysis while minimizing condensation. | |

| Temperature | 55–65°C | Reflux conditions to ensure complete conversion. | |

| Reaction Time | 4–6 hours | Typical duration for complete hydrolysis. |

From Dihalodiisopropylsilanes

Emerging Synthetic Approaches and Challenges in Selectivity

The principal challenge in the synthesis of this compound is preventing its self-condensation to form polysiloxanes. Because the bulky isopropyl groups provide some steric hindrance, this compound is more stable against condensation than smaller dialkylsilanediols like dimethylsilanediol (B41321). However, the tendency to form Si-O-Si bonds remains a significant hurdle.

Emerging synthetic strategies are focused on maximizing selectivity for the monomeric diol. One novel approach involves the selective reaction between a silanol (B1196071), such as this compound, and an alkoxysilane in the presence of a basic catalyst like gaseous ammonia (B1221849). google.com This method is designed to produce specific siloxane monomers with high selectivity and yield, indicating a pathway where this compound can be used as a controlled building block rather than being an uncontrolled intermediate. google.com Such reactions are typically conducted at low temperatures (e.g., -20°C) to further suppress unwanted side reactions. google.com

Another area of development is the use of this compound in more complex molecular architectures, such as nano-sized tube-like aggregates formed through hydrogen bonding with other siloxanes. researchgate.netresearchgate.net The ability to synthesize and isolate pure this compound is a prerequisite for its use in these advanced material science applications. researchgate.netresearchgate.net The development of new synthetic methods is crucial for accessing a wide variety of compounds with applications ranging from materials science to pharmaceuticals. mdpi.comcuny.edu The overarching goal remains the development of robust, scalable, and highly selective synthetic methods that deliver high-purity this compound, thereby avoiding the complex purification steps required in traditional hydrolysis routes. nih.gov

Reactivity and Mechanistic Insights of Diisopropylsilanediol

Condensation Polymerization Chemistry

Condensation polymerization is the hallmark of silanol (B1196071) chemistry, where the elimination of a small molecule, typically water, leads to the formation of a siloxane bond (Si-O-Si). Diisopropylsilanediol serves as a key monomer in these reactions, leading to a variety of polysiloxane structures. science-revision.co.uk The process can be controlled to produce materials with specific properties, ranging from linear chains to complex three-dimensional networks.

Formation of Polysiloxanes and Oligosiloxanes

The self-condensation of this compound or its co-condensation with other silanes is a versatile method for synthesizing polysiloxanes and oligosiloxanes. The specific architecture of the resulting polymer is highly dependent on reaction conditions and the stoichiometry of the reactants.

The condensation of this compound can proceed to form both linear and cyclic siloxane structures. Under conditions that favor intermolecular reactions, such as high monomer concentrations, linear polysiloxane chains are the predominant products. These polymers are typically terminated with silanol groups, which may undergo further reaction.

Conversely, intramolecular condensation can lead to the formation of cyclic oligosiloxanes. This outcome can be favored under dilute conditions where the probability of a chain end reacting with itself is higher than reacting with another monomer. mit.edu In some synthetic procedures, the formation of cyclic siloxanes can be an undesired side reaction. The equilibrium between linear polymerization and cyclization is a critical factor in controlling the final polymer architecture. mit.edu

This compound is a valuable building block for creating highly ordered, double-stranded polymers known as ladder-like polysiloxanes or silsesquioxanes. researchgate.net These materials exhibit enhanced thermal stability and mechanical properties compared to their linear counterparts. mdpi.com

A notable example of supramolecular assembly involves the hydrogen bonding between this compound and cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane. This interaction results in the formation of a nano-sized, tube-like aggregate with an outer diameter of 11.6 Å. researchgate.netresearchgate.net This demonstrates how the specific stereochemistry and steric bulk of the isopropyl groups can direct the formation of intricate, non-covalent superstructures which can serve as precursors to covalent ladder polymers. The synthesis of ladder-like structures can be achieved through a stepwise approach, often starting from cyclic silanols to build the complex architecture. researchgate.netresearchgate.net

Linear and Cyclic Structures

Kinetics and Thermodynamics of Silanol Self-Condensation

The self-condensation of silanols is a complex process influenced by several factors. The kinetics of the reaction determine the rate of polymer formation, while the thermodynamics dictate the position of the equilibrium.

Table 1: Factors Influencing Silanol Self-Condensation Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increases | Provides activation energy for the reaction. uni-saarland.de |

| Concentration | Increases (bimolecular) | Higher concentration increases the frequency of monomer collisions. mit.edu |

| Steric Hindrance | Decreases | Bulky groups (like isopropyl) hinder the approach of reacting molecules. uni-saarland.degelest.com |

| Catalyst (Acid/Base) | Increases | Lowers the activation energy of the reaction pathway. gelest.com |

| Solvent | Varies | Solvent polarity and ability to hydrogen bond can influence transition state stability. numberanalytics.com |

Catalysis in Condensation Reactions

Catalysts are frequently used to control the rate and selectivity of the condensation polymerization of this compound. Both acid and base catalysts are effective, operating through different mechanisms.

Acid Catalysis : In the presence of an acid, a silanol oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. gelest.com This is a common method for preparing polysiloxane resins. google.com A variety of acids can be used for this purpose. google.comgoogleapis.com An acid-catalyzed condensation of this compound has been shown to produce nano-sized tubular aggregates. researchgate.net

Base Catalysis : Base catalysts, such as ammonia (B1221849) or amines, function by deprotonating a silanol group to form a more nucleophilic silanolate anion. google.com This anion then attacks a neutral silanol molecule. Gaseous ammonia has been effectively used to catalyze the reaction between silanol-containing monomers like this compound and alkoxysilanes, yielding siloxane monomers with high selectivity. google.com

Table 2: Catalysts Used in Silanol Condensation

| Catalyst Type | Examples | Reference |

|---|---|---|

| Acidic Catalysts | Hydrochloric acid, Nitric acid, Trifluoroacetic acid, Acetic acid, Formic acid, Oxalic acid, Maleic acid, Citric acid, Phosphoric acid | google.com |

| Basic Catalysts | Ammonia, Trimethylammonium hydroxide, Triethylammonium hydroxide, Tripropylammonium hydroxide, Tributylammonium hydroxide, Triethylamine | google.com |

Derivatization and Functionalization Reactions

Beyond polymerization, the hydroxyl groups of this compound are active sites for various derivatization and functionalization reactions. These reactions allow for the incorporation of the diisopropylsilyl moiety into different molecular frameworks or the modification of its properties.

One key reaction is the deprotonation of the silanol groups by strong bases. For instance, treatment of this compound with butyl lithium (LiC₄H₉) results in the formation of its corresponding lithium derivative, LiN(SiiPr₂O)₂SiiPr₂. researchgate.net Such organometallic derivatives can serve as valuable intermediates in further syntheses. Similarly, derivatization has been used as an analytical tool to confirm the structure of related silanols. researchgate.net The hydroxyl groups can also be substituted with other functional groups under appropriate conditions, opening avenues for creating new materials and molecules with tailored properties.

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name or Common Name |

|---|---|

| This compound | This compound |

| cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane | cis,cis,cis-1,3,5,7-Tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane |

| Butyl lithium | Butyllithium |

| Ammonia | Ammonia |

| Hydrochloric acid | Hydrochloric acid |

| Nitric acid | Nitric acid |

| Trifluoroacetic acid | Trifluoroacetic acid |

| Acetic acid | Acetic acid |

| Formic acid | Formic acid |

| Oxalic acid | Oxalic acid |

| Maleic acid | Maleic acid |

| Citric acid | Citric acid |

| Phosphoric acid | Phosphoric acid |

| Trimethylammonium hydroxide | Trimethylammonium hydroxide |

| Triethylammonium hydroxide | Triethylammonium hydroxide |

| Tripropylammonium hydroxide | Tripropylammonium hydroxide |

| Tributylammonium hydroxide | Tributylammonium hydroxide |

Silylation of Hydroxyl Groups

Silylation is a chemical process involving the replacement of a proton in a hydroxyl group with a silyl (B83357) group, such as the one derived from this compound. This reaction is a fundamental tool in organic synthesis for the protection of hydroxyl groups, rendering them inert to subsequent chemical transformations. masterorganicchemistry.comresearchgate.net The bulky nature of the diisopropylsilyl group offers excellent selectivity in the silylation of compounds with multiple hydroxyl groups. gelest.com

The mechanism of silylation often involves the activation of the silanol group. In a typical reaction, a compound with a non-silanol hydroxyl group and a silanol-containing compound like this compound undergo a dehydrative condensation. google.com This process can be facilitated by a catalyst. The reaction proceeds through the formation of a silyl ether or silyl ester, effectively protecting the hydroxyl group. google.com

The reactivity of the silylating agent is a crucial factor. While highly reactive agents like chlorosilanes can be used, they often produce corrosive byproducts like hydrogen chloride. google.com The use of this compound in the presence of suitable catalysts presents a milder alternative. The steric bulk of the isopropyl groups can influence the rate and selectivity of the silylation reaction, favoring less sterically hindered hydroxyl groups. gelest.com

Formation of Organosilicon Hybrids

This compound serves as a versatile building block in the creation of organosilicon hybrids and nanomaterials. researchgate.net These materials combine the properties of both organic and inorganic components, leading to unique characteristics and applications. The presence of two hydroxyl groups on the silicon atom allows for the formation of siloxane bonds (-Si-O-Si-) through condensation reactions.

One notable example is the formation of a nano-sized tube-like aggregate through hydrogen bonding between cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane and this compound. researchgate.net This self-assembly process highlights the role of intermolecular forces in directing the structure of the resulting hybrid material. The controlled condensation of this compound can lead to the formation of linear or cyclic polymers, which are precursors to various organosilicon materials.

The synthesis of polysilylethers through entropy-driven ring-opening metathesis polymerization (ED-ROMP) of cyclic silyl ether-based monomers is another area where this compound derivatives are relevant. mit.edu Although the direct use of this compound in this specific polymerization is not detailed, the resulting polymers can be deconstructed back to this compound, showcasing its role as a fundamental building block. mit.edu

Role in Catalysis

This compound and its derivatives have emerged as significant players in the field of catalysis, demonstrating utility in asymmetric synthesis and metal-catalyzed reactions.

This compound as a Stereocontrol Element in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. frontiersin.orgrsc.org Chiral catalysts are central to controlling the stereochemical outcome of a reaction. nih.gov While specific examples detailing the direct use of this compound as a primary chiral ligand are not prevalent in the provided search results, the principles of using sterically demanding groups to influence stereoselectivity are well-established. nih.gov The bulky isopropyl groups of this compound can create a chiral environment around a catalytic center, thereby directing the approach of reactants and favoring the formation of one enantiomer over the other.

The development of modular chiral catalysts, such as those based on peptides or TADDOL-phosphoramidites, highlights the importance of tunable steric and electronic properties in achieving high enantioselectivity. rsc.orgethz.ch The structural features of this compound make it a candidate for incorporation into such modular catalyst designs.

Participation in Metal-Catalyzed Hydrofunctionalization Reactions (e.g., Rhodium-catalyzed processes)

Hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across a carbon-carbon multiple bond, are highly atom-economical processes for synthesizing functionalized organic molecules. mdpi.comnih.gov Rhodium-catalyzed hydrofunctionalization reactions have been extensively studied. rsc.orgmit.edu

Research has shown that silanediols, including this compound, can play a crucial role in rhodium-catalyzed hydroarylation and hydroalkenylation of alkynes. kobe-u.ac.jp In these reactions, the hydroxyl group of the silanediol (B1258837) is believed to be essential for the catalytic cycle, likely participating in a protonolysis step of an alkenylrhodium intermediate. kobe-u.ac.jp For instance, the addition of this compound to a reaction mixture involving an aryltributyltin reagent, which itself is unreactive, was found to promote the desired hydroarylation. kobe-u.ac.jp This suggests that the silanol group facilitates the transfer of the organic group from silicon (or tin in the additive experiment) to the alkyne.

The following table summarizes the effect of additives on the rhodium-catalyzed hydroarylation of an alkyne with an organotin reagent, highlighting the promoting effect of this compound. kobe-u.ac.jp

| Additive | Yield of Hydroarylated Product (%) |

| None | <5 |

| This compound | Effective in promoting the reaction |

| Triethylsilanol | Effective in promoting the reaction |

| Butylboronic acid | Effective in promoting the reaction |

| Phenol | Effective in promoting the reaction |

| Benzoic acid | No reaction |

Table 1: Effect of Additives on Rhodium-Catalyzed Hydroarylation. Data sourced from reference kobe-u.ac.jp.

Theoretical Studies on Catalytic Mechanisms

While specific theoretical studies focusing solely on the catalytic mechanisms of this compound were not found in the search results, the principles from related systems can be applied. For example, in the rhodium-catalyzed hydrofunctionalization reactions mentioned above, theoretical calculations could model the interaction of the silanediol's hydroxyl group with the rhodium center and the substrates. kobe-u.ac.jp These models could help to quantify the energetic favorability of the proposed protonolysis step and explain the observed promotional effect of the silanediol.

Furthermore, theoretical studies are instrumental in designing new catalysts. By understanding the structure-activity relationships, researchers can computationally screen potential catalyst candidates, including derivatives of this compound, to predict their efficiency and selectivity for a given transformation. nsf.gov

Advanced Materials Applications of Diisopropylsilanediol Derivatives

Precursors for Polymeric Materials

The utility of diisopropylsilanediol as a monomer for polymeric materials is largely governed by the steric hindrance from its isopropyl groups, which can impede polymerization reactions.

Synthesis of High-Performance Polysiloxanes and Silicones

The synthesis of this compound monomer is well-documented and can be achieved via the hydrolysis of diisopropyldichlorosilane. acs.org However, the subsequent polycondensation of these monomers to form high molecular weight poly(diisopropylsiloxane) is challenging. The bulky isopropyl groups sterically shield the reactive silanol (B1196071) (Si-OH) groups, making it difficult for them to condense and form the siloxane (Si-O-Si) backbone of a polymer. acs.orgrsc.org

Research into sterically hindered silanes indicates that while catalytic methods exist for forming siloxane bonds, the reactions are often slower and less efficient compared to those with smaller substituents. acs.orgrsc.org Attempts to polymerize sterically hindered silanols have been noted as unsuccessful in some contexts, underscoring the synthetic challenge. rsc.org Consequently, high-performance polysiloxanes based purely on a diisopropylsiloxane repeating unit are not widely reported in the literature. The primary documented applications for the monomer tend to be in fields like asymmetric catalysis, where its steric bulk is a critical advantage for controlling chemical reactions.

Table 1: Properties of this compound Monomer

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₆O₂Si | acs.org |

| Melting Point | 113.2–114.4 °C | acs.org |

| 29Si NMR (CDCl₃) | δ -3.7 ppm | acs.org |

Incorporation into Copolymers for Property Enhancement (e.g., thermal, mechanical)

The incorporation of this compound as a comonomer into other polymer chains (such as other polysiloxanes or organic polymers) is a potential strategy to modify material properties. Generally, introducing bulky side groups onto a polymer backbone restricts the rotational freedom of the polymer chains. This restriction typically leads to an increase in the glass transition temperature (Tg), making the material more rigid and potentially enhancing its thermal stability.

However, specific research findings detailing the incorporation of this compound into copolymers to systematically enhance thermal or mechanical properties are not extensively documented in the available literature. While the principle is sound, practical application appears limited, likely due to the same steric hindrance that complicates homopolymerization.

Building Blocks for Dendritic Structures

Dendritic polymers are highly branched, tree-like macromolecules with well-defined structures. While various silanes and siloxanes serve as building blocks for these complex architectures, the specific use of this compound for this purpose is not prominently featured in research.

One study has shown that this compound can interact with cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane through hydrogen bonding. researchgate.net This interaction leads to the self-assembly of a nano-sized, tube-like aggregate structure. researchgate.net While this demonstrates the potential of this compound to form highly ordered supramolecular structures, it is important to note that these are held together by non-covalent hydrogen bonds rather than the covalent bonds that define a dendritic polymer. The use of this compound as a covalent building block for synthesizing true dendritic structures has not been clearly established.

Functional Materials for Optoelectronics and Coatings

The application of this compound derivatives in functional materials is an area of interest, though it faces competition from other organosilicon compounds that are more easily processed.

Hybrid Nanocomposites (e.g., LED Encapsulation)

Polysiloxanes are widely used as encapsulation materials for light-emitting diodes (LEDs) due to their excellent optical transparency, thermal stability, and chemical inertness. The goal is often to create hybrid materials with a high refractive index to improve light extraction efficiency. Research in this area has explored the use of various silanediols, such as diphenylsilanediol (B146891) and methylphenylsilanediol, in polycondensation reactions to create copolymers for LED encapsulation. While the rigid structure of silanediols can support the formation of silsesquioxanes suitable for encapsulation, specific studies detailing the use of this compound for creating hybrid nanocomposites for LED applications are limited.

Applications in Optical Devices and Protective Coatings

Protective coatings are crucial for preserving the integrity of materials, especially in demanding environments. mdpi.comcilas.com Polymeric coatings are often applied to optical fibers and other sensitive components to protect them from mechanical loads, abrasion, and environmental exposure. corning.com Polysiloxanes, in general, are valued for these applications.

However, the role of this compound derivatives specifically in this field is not well-defined in the literature. While its inherent stability is a positive attribute, the formulation of a robust, uniform coating from a sterically hindered precursor presents significant processing challenges. Therefore, other silicon-based materials, such as those derived from dimethylsilanediol (B41321) or various acrylates, are more commonly cited for use in scratch-resistant and protective optical coatings. ppg.com

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₆O₂Si |

| Diisopropyldichlorosilane | C₆H₁₄Cl₂Si |

| Dimethylsilanediol | C₂H₈O₂Si |

| Diphenylsilanediol | C₁₂H₁₂O₂Si |

| Methylphenylsilanediol | C₇H₁₀O₂Si |

Novel Polymer Architectures

The synthesis of novel polysilylethers from this compound-derived monomers has been achieved through advanced polymerization techniques, leading to materials with precisely controlled architectures and properties.

A significant advancement in polymer chemistry is the synthesis of novel polysilylethers through the entropy-driven ring-opening metathesis polymerization (ED-ROMP) of macrocyclic monomers based on silyl (B83357) ethers. rsc.orgresearchgate.net ED-ROMP is a powerful method for polymerizing large, strainless macrocycles, where the reaction is driven by the favorable increase in conformational entropy as the cyclic monomer converts into a linear polymer chain. researchgate.netrsc.org

Researchers have successfully applied this method to an eight-membered cyclic bifunctional silyl ether olefin, referred to as iPrSi8, which can be synthesized from precursors related to this compound. mit.edubohrium.com The homopolymerization of iPrSi8 using a Grubbs third-generation catalyst (G3) proceeds efficiently at high monomer concentrations. mit.edubohrium.com The equilibrium of the reaction is highly dependent on the monomer concentration; higher concentrations favor the formation of the linear polymer, while lower concentrations can lead to the formation of cyclic oligomers through side reactions like backbiting. rsc.orgmit.edu

The resulting polymer, poly(iPrSi8), is a viscous oil at room temperature and exhibits noteworthy thermal properties. It possesses high thermal stability and a remarkably low glass transition temperature (Tg) of -88 °C, which makes it suitable for applications in low-temperature environments. rsc.orgmit.edu The polymerization displays controlled characteristics, with a linear increase in molecular weight as a function of monomer conversion. bohrium.com

Table 1: ED-ROMP of iPrSi8 Under Various Conditions Data sourced from Johnson et al., 2022. mit.edu

| Monomer Concentration (M) | Time (h) | Conversion (%) | Theoretical Mn (kDa) | Observed Mn,SEC (kDa) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 0.5 | 2 | 49 | 53 | 66 | 1.83 |

| 1.0 | 2 | 76 | 82 | 105 | 1.79 |

| 2.0 | 1 | 89 | 96 | 136 | 1.77 |

| 2.0 | 2 | 91 | 98 | 138 | 1.74 |

A key feature of polysilylethers derived from this compound precursors is their designed deconstructability. rsc.org The polymer backbone consists of silicon-oxygen (Si-O-C) linkages that are stable under normal conditions but can be readily cleaved by specific chemical triggers. mit.edunih.gov This allows for the controlled degradation of the polymer back to small molecules, a desirable characteristic for creating recyclable and environmentally benign materials. rsc.org

These polysilylethers are engineered to be orthogonally deconstructable, meaning they can be broken down by multiple, independent triggers. rsc.orgmit.edu Research has demonstrated two primary pathways for deconstruction:

Acid-Mediated Cleavage : Treatment with an acid, such as hydrochloric acid, rapidly cleaves the silyl ether bonds in the polymer backbone. mit.edu

Fluoride-Mediated Cleavage : Fluoride (B91410) ions, often from a source like tetra-n-butylammonium fluoride (TBAF), effectively and quickly break the Si-O bonds. mit.edu

Analysis of the polymer fragments after deconstruction has provided valuable insight into the polymer's microstructure. The results show a mixture of diol products corresponding to head-to-head (HH), head-to-tail (HT), and tail-to-tail (TT) linkages within the polymer chain. mit.edu This indicates that the ED-ROMP process for these monomers is regiorandom, meaning the monomers add to the growing chain without a specific directional preference. rsc.orgmit.edu In addition to chemical deconstruction, the polysilylether can be partially depolymerized back toward its monomeric form by re-introducing a metathesis catalyst. mit.edu

Table 2: Deconstruction of Poly(iPrSi8)

| Trigger | Conditions | Result | Primary Products |

|---|---|---|---|

| Acid (HCl) | Excess 0.5 M HCl in dioxane, 30 min | Complete backbone cleavage | This compound and various ene-diols |

| Fluoride (TBAF) | 1 M TBAF in THF, 5 min | Complete backbone cleavage | Fluoride-silyl species and various ene-diols |

| Metathesis Catalyst (G3) | Exogenous catalyst added to polymer solution | Partial depolymerization | Cyclic oligomers and monomer |

Entropy-Driven Ring-Opening Metathesis Polymerization (ED-ROMP)

Resins for Imprinting Technologies

Imprinting technologies, particularly UV nanoimprint lithography (UV-NIL), are manufacturing methods used to create nanoscale patterns on a substrate. azonano.comphotomask.com The process involves pressing a mold (or stamp) with nanoscale features into a layer of curable liquid resin coated on a substrate. azonano.com The resin is then solidified, typically by exposure to UV light, and the mold is removed, leaving a replica of the stamp's pattern on the substrate. photomask.com

The performance of this technology is highly dependent on the properties of the resin. Key requirements for a high-performance NIL resin include:

Low Viscosity : To allow the resin to completely fill the nanoscale cavities of the mold at low pressures. umich.edu

UV Curability : The ability to rapidly solidify or crosslink upon exposure to UV light. azonano.com

Good Mold Release : The cured resin must separate cleanly from the mold without fracturing or adhering to the stamp to ensure pattern fidelity and extend the mold's lifespan. umich.edu

High Etch Resistance : After patterning, the resin often serves as a mask for a subsequent reactive-ion etching (RIE) step to transfer the pattern to the underlying substrate. The resin must be robust enough to withstand the etching plasma. umich.eduresearchgate.net

Polysilylethers derived from this compound are promising candidates for advanced NIL resins. As silicon-containing polymers, they offer inherent advantages for this application. The high silicon content in the polymer backbone is known to significantly improve resistance to oxygen plasma etching, a common process in semiconductor fabrication. umich.eduresearchgate.net This is because the silicon oxidizes to form a stable, non-volatile layer that protects the underlying material. researchgate.net Furthermore, the synthetic versatility of polysilylethers allows for the tuning of their properties, such as viscosity and the incorporation of UV-reactive functional groups, to meet the specific demands of imprinting processes. The low surface energy associated with silicon-based polymers can also contribute to improved mold release properties. umich.edu

Supramolecular Chemistry and Self Assembly of Diisopropylsilanediol

Hydrogen Bonding Interactions in Solid-State Structures

In the solid state, the structure and properties of diisopropylsilanediol are profoundly influenced by hydrogen bonding. These interactions, occurring between the hydroxyl groups of adjacent molecules, are the primary driving force behind the formation of extended networks. science-revision.co.ukunacademy.com The hydrogen atom, covalently bonded to the highly electronegative oxygen atom, develops a partial positive charge and is attracted to the lone pair of electrons on an oxygen atom of a neighboring molecule. science-revision.co.ukunacademy.com This directional and relatively strong intermolecular force dictates the specific packing of the molecules in the crystal lattice. unacademy.comlibretexts.org

The cooperative nature of hydrogen bonding is also a key factor. nih.gov The formation of one hydrogen bond can influence the strength of adjacent hydrogen bonds, leading to a more stable and organized supramolecular assembly. nih.gov This cooperativity is a hallmark of hydrogen-bonded systems and is essential for the formation of the complex architectures observed in this compound and related silanols.

Formation of Ordered Nano-aggregates (e.g., Tube-like Structures)

A fascinating aspect of this compound's chemistry is its ability to self-assemble into highly ordered nano-aggregates, most notably in the form of tube-like structures. oup.comresearchgate.net This phenomenon arises from the specific and directional nature of the hydrogen bonds between the silanol (B1196071) molecules.

In a remarkable example, the co-crystallization of this compound with cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane results in the formation of a nano-sized tube-like aggregate. oup.comresearchgate.net This structure is formed through hydrogen bonding between the two different silanol molecules. oup.comresearchgate.net The resulting supermolecule has an outer diameter of 11.6 Å and extends infinitely in the crystal lattice. oup.comresearchgate.net An asymmetric unit of this structure is composed of six molecules of the cyclic tetraol and four molecules of the this compound, all held together by hydrogen bonds. lookchem.com

The formation of such nano-aggregates is a testament to the power of self-assembly, where simple molecular building blocks spontaneously organize into complex and functional architectures. mdpi.com This process is governed by the principles of molecular recognition, where the shape and chemical properties of the interacting molecules dictate the final structure. youtube.com The ability to form these ordered aggregates opens up possibilities for the design of new nanomaterials with tailored properties. nih.govrsc.org

Principles Governing Molecular Recognition and Self-Organization

The self-assembly of this compound into ordered structures is underpinned by the fundamental principles of molecular recognition and self-organization. youtube.comyoutube.com Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. youtube.com In the case of this compound, the primary recognition event is the formation of hydrogen bonds between the hydroxyl groups. science-revision.co.uk

Spontaneity: The process occurs without external guidance. mdpi.com

Ordered Structures: The final arrangement is non-random and often highly symmetrical. mdpi.com

Non-Covalent Interactions: The driving forces are weaker than covalent bonds, allowing for reversibility and error correction during the assembly process. youtube.com

The "host-guest" chemistry concept is also relevant, where one molecule can encapsulate another, much like a key fitting into a lock. youtube.com While not a direct analogy for this compound self-assembly, the principle of complementary shapes and interactions is central. The specific geometry of the this compound molecule, with its two hydroxyl groups, predisposes it to form linear or cyclic hydrogen-bonded motifs, which then serve as the building blocks for larger, more complex structures. lookchem.com The study of these principles is crucial for designing and controlling the formation of novel supramolecular architectures. nih.gov

Crystal Engineering of this compound-based Systems

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of this compound, crystal engineering focuses on controlling the solid-state architecture by manipulating the hydrogen-bonding networks. wikipedia.org

For instance, the co-crystallization of this compound with other silanols, as seen in the formation of tube-like structures, is a prime example of crystal engineering. oup.comlookchem.com By carefully selecting the co-former, researchers can guide the self-assembly process to create specific supramolecular architectures that would not be accessible from the individual components alone. researchgate.net The goal is to create a "supramolecular synthon," a robust and predictable structural unit formed by intermolecular interactions, which can then be used to build more complex and functional solid-state materials.

The insights gained from the crystal engineering of silanols have implications for the development of new materials, including porous solids for gas storage and separation, and functional materials with specific optical or electronic properties. wikipedia.orgsemanticscholar.org

Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, a detailed three-dimensional model of the molecule can be constructed. nih.gov This method is crucial for unambiguously establishing the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For diisopropylsilanediol, a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures. cam.ac.uk The specific entry for this compound is under the deposition code CCDC 277864. nih.gov This data provides precise coordinates of each atom, defining the molecular geometry and the packing of the molecules in the crystal lattice. Such analyses have been instrumental in understanding the hydrogen-bonding networks that characterize silanols. For instance, studies on related siloxanediols have shown that intermolecular hydrogen bonding can lead to the formation of well-defined supramolecular structures, such as columnar or sheet-like arrays. researchgate.net

Table 1: Crystallographic Data Deposition for this compound

| Parameter | Value |

| Compound Name | This compound |

| CCDC Deposition Number | 277864 |

| Database | Cambridge Structural Database (CSD) |

| DOI | 10.5517/cc9b4c3 nih.gov |

Note: Detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are contained within the CCDC deposition file.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR for silicon environments, 1H NMR for microstructural analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. acs.orgpsds.ac.uk It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

²⁹Si NMR Spectroscopy: The silicon-29 (B1244352) (²⁹Si) isotope, although having a low natural abundance (4.7%), is a spin-½ nucleus, which results in sharp NMR signals. researchgate.net ²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds as the chemical shifts are highly sensitive to the substituents attached to the silicon atom. researchgate.netacs.org For this compound, the ²⁹Si{¹H} NMR spectrum, recorded in deuterochloroform (CDCl₃), shows a single resonance at δ -3.7 ppm. acs.org This chemical shift is characteristic of a diorganosilanediol structure and provides direct evidence of the specific silicon environment in the molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy is fundamental for analyzing the organic (hydrocarbon) portions of a molecule. acs.orgpsds.ac.uk It allows for the identification and quantification of protons in different chemical environments. psds.ac.uk The ¹H NMR spectrum of this compound in CDCl₃ reveals the expected signals for the isopropyl groups and the hydroxyl protons. acs.org A multiplet observed between δ 0.93 and 1.02 ppm corresponds to the two methine protons (-CH) of the isopropyl groups, while a doublet at δ 0.99 ppm is assigned to the twelve methyl protons (-CH₃). acs.org A singlet at δ 2.05 ppm corresponds to the two hydroxyl (-OH) protons. acs.org The integration of these signals confirms the ratio of protons in the molecule, consistent with its structure. ¹H NMR is also a valuable tool for monitoring the integrity of the compound after its use in chemical reactions, such as catalysis, by comparing the spectrum of the recovered material to that of the pure compound. acs.org

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ²⁹Si{¹H} | -3.7 | Singlet | Si(CH(CH₃)₂)₂ |

| ¹H | 2.05 | Singlet | 2 x -OH |

| ¹H | 1.02–0.93 | Multiplet | 2 x -CH(CH₃)₂ |

| ¹H | 0.99 | Doublet | 4 x -CH₃ |

| ¹³C{¹H} | 17.0 | - | -CH₃ |

| ¹³C{¹H} | 12.7 | - | -CH(CH₃)₂ |

| Data sourced from Bar-Am, et al. (2023). acs.org |

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. iisc.ac.inumaine.edu It is also widely used to elucidate molecular structures by analyzing fragmentation patterns and to monitor the progress of chemical reactions. iisc.ac.inumaine.edu

For this compound, high-resolution mass spectrometry (HRMS) using electron ionization (EI+) provides a precise mass measurement, which serves to confirm its elemental formula, C₆H₁₆O₂Si. acs.org The experimentally determined mass was found to be 148.0923, which is in excellent agreement with the calculated mass of 148.0920. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Mass spectrometry, often coupled with gas chromatography (GC-MS), is also a key technique for monitoring reactions involving silanols. For instance, it can be used to track the hydrolysis of dichlorosilane (B8785471) precursors, such as diisopropyldichlorosilane, to form the corresponding silanediol (B1258837). iisc.ac.in In such an application, the disappearance of the reactant's signal and the appearance of the product's signal can be monitored over time to determine reaction kinetics and completion. The technique's high sensitivity allows for the detection of reactants, products, intermediates, and byproducts, providing a comprehensive overview of the reaction process. umaine.edu

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Technique | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Formula |

| HRMS (EI+) | 148.0920 | 148.0923 | C₆H₁₆O₂Si |

| Data sourced from Bar-Am, et al. (2023). acs.org |

Theoretical and Computational Investigations of Diisopropylsilanediol

Quantum Chemical Studies on Electronic Properties and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure, bonding characteristics, and reactivity of diisopropylsilanediol. These methods, rooted in solving the Schrödinger equation, can predict a variety of molecular properties.

Detailed quantum chemical analyses have been employed to explore the electronic features of silanols. researchgate.net For this compound, such studies would typically focus on the nature of the silicon-oxygen and oxygen-hydrogen bonds, which are central to its chemical behavior. The presence of two hydroxyl groups attached to the silicon atom, which is in turn bonded to two bulky isopropyl groups, creates a unique electronic environment.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net For silanediols, the HOMO is often localized on the oxygen lone pairs, while the LUMO is typically associated with the Si-O antibonding orbitals.

The electrostatic potential (ESP) map is another valuable output from quantum chemical calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the hydroxyl groups are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups are regions of positive potential, acting as sites for hydrogen bonding. researchgate.net

Table 1: Calculated Electronic Properties of a Model Silanediol (B1258837)

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 9.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. mdpi.com For this compound, DFT is particularly useful for studying its condensation reactions, which are characteristic of silanols and lead to the formation of siloxane bridges (Si-O-Si).

DFT calculations can map out the potential energy surface for the condensation of two this compound molecules. acs.org This process typically involves the formation of a hydrogen-bonded dimer, followed by a transition state where a water molecule is eliminated, resulting in the formation of a diisopropyldisiloxanediol. The activation energy barrier for this reaction can be calculated, providing insight into the reaction kinetics. acs.org

Studies on similar silanols have shown that the condensation can be catalyzed by acids or bases. researchgate.net DFT can model these catalytic effects by including explicit catalyst molecules in the calculations. The theory can also elucidate the role of the isopropyl groups in influencing the reaction. Their steric bulk is expected to hinder the approach of other molecules, potentially slowing down the condensation process compared to less hindered silanols. researchgate.net

Furthermore, DFT can be used to investigate other potential reactions of this compound, such as its interaction with surfaces or other reactive species. nbt.edu.cn By calculating the energies of reactants, products, and transition states, a comprehensive understanding of the molecule's reactivity profile can be achieved. arxiv.org

Table 2: Calculated Energetics for a Model Silanol (B1196071) Condensation Reaction (kcal/mol)

| Step | ΔE | Description |

| Dimer Formation | -5.2 | Exothermic formation of a hydrogen-bonded dimer. |

| Transition State | +15.8 | Energy barrier for the elimination of a water molecule. |

| Product Formation | -2.1 | Overall reaction energy for the formation of the disiloxane. |

Molecular Dynamics Simulations for Self-Assembly and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including self-assembly and polymerization. mdpi.comnih.gov For this compound, MD simulations can provide insights into how individual molecules interact and organize in the condensed phase.

In the context of self-assembly, MD simulations can model the formation of aggregates of this compound in solution. These simulations can reveal the preferred orientations and intermolecular interactions, such as hydrogen bonding, that drive the assembly process. frontiersin.org The simulations can track the movement of each atom over time, providing a dynamic picture of how these assemblies form and evolve. mdpi.com

For polymerization, MD simulations can be used to model the step-by-step condensation of this compound monomers to form larger oligomers and polymers. mdpi.com By employing reactive force fields, it is possible to simulate the chemical reactions of bond formation and breaking during the polymerization process. These simulations can provide information on the rate of polymerization, the structure of the resulting polymer chains, and the influence of factors like temperature and solvent on the process. schrodinger.com The bulky isopropyl groups are expected to play a significant role in determining the polymer's final structure and properties.

Table 3: Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Type | Purpose |

| Force Field | OPLS-AA | Defines the potential energy function for the system. |

| Solvent | Water | Simulates the behavior in an aqueous environment. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic processes. |

Note: This table outlines a typical setup for an MD simulation and is for illustrative purposes.

Computational Prediction of Structure-Reactivity Relationships

Computational methods are extensively used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.netnih.gov These models correlate the chemical structure of a molecule with its biological activity or physical properties, respectively.

For this compound, QSAR studies could be employed to predict its potential biological activities, for instance, as an enzyme inhibitor, by comparing its structural and electronic features with those of known active compounds. researchgate.net Theoretical studies have indicated that silanediols can act as mimics of peptide hydrolysis transition states, making them potential metalloprotease inhibitors. researchgate.net Computational models can help in designing this compound derivatives with enhanced inhibitory potency by systematically modifying their structure and evaluating the effect on their binding affinity to a target enzyme.

QSPR models, on the other hand, can be used to predict various physicochemical properties of this compound, such as its solubility, boiling point, and partitioning behavior. rsc.org These models are typically built using a set of molecular descriptors calculated from the molecule's structure, which can include topological, geometric, and electronic parameters. By establishing a mathematical relationship between these descriptors and a given property for a series of related compounds, the property can be predicted for new molecules like this compound. mdpi.com

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example | Information Encoded |

| Topological | Wiener Index | Molecular branching and size. |

| Geometric | Molecular Surface Area | Molecular shape and size. |

| Electronic | Partial Charges | Charge distribution within the molecule. |

| Physicochemical | LogP | Hydrophobicity/hydrophilicity. |

常见问题

Q. What spectroscopic techniques are recommended for characterizing Diisopropylsilanediol, and how should data be interpreted?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are standard methods. IR identifies functional groups (e.g., Si-OH stretching bands near 3200–3600 cm⁻¹), while ¹H/¹³C NMR confirms molecular structure and substituent environments. For example, the isopropyl groups in this compound produce distinct splitting patterns in NMR spectra. Cross-validate findings with databases like NIST Chemistry WebBook to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Use nitrile gloves (tested for chemical resistance), dust respirators, and lab coats. Ensure adequate ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Follow GHS guidelines for spill management: contain spills using inert materials (e.g., vermiculite) and avoid environmental discharge .

Q. How can researchers assess the hydrolytic stability of this compound in aqueous systems?

Conduct controlled hydrolysis experiments by varying pH, temperature, and ionic strength. Monitor degradation products via HPLC or gas chromatography. Compare kinetic data with computational models (e.g., DFT calculations) to predict stability under untested conditions .

Advanced Research Questions

Q. How should experimental parameters be optimized to synthesize high-purity this compound with minimal byproducts?

Employ a divergent synthesis approach with rigorous purification steps (e.g., recrystallization or column chromatography). Characterize intermediates using mass spectrometry and elemental analysis. Adjust reaction stoichiometry and catalyst loading systematically, guided by Design of Experiments (DoE) principles to identify optimal conditions .

Q. What methodologies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

Perform meta-analysis of existing studies to identify variables (e.g., solvent polarity, ligand presence). Replicate experiments under standardized conditions, controlling for moisture and oxygen levels. Use statistical tools (e.g., ANOVA) to quantify variability and validate reproducibility .

Q. How can thermal decomposition kinetics of this compound be accurately determined?

Utilize thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) to track mass loss. Calculate activation energies via the Flynn-Wall-Ozawa method. Cross-reference differential scanning calorimetry (DSC) data to correlate thermal events with decomposition pathways .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

Implement engineering controls (e.g., closed-system reactors) and real-time gas monitoring. Pre-test reaction exothermicity using accelerating rate calorimetry. Develop contingency protocols for accidental releases, including neutralization procedures and waste segregation .

Data Analysis & Interpretation

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be investigated?

Re-examine sample preparation for contamination (e.g., solvent residues). Compare observed peaks with simulated spectra (software tools like ACD/Labs). Collaborate with specialized labs for advanced techniques like ²⁹Si NMR to resolve ambiguities .

Q. What frameworks guide the design of studies exploring this compound’s role in hybrid material synthesis?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as comparing this compound-derived materials with traditional siloxanes in mechanical strength tests .

Q. How can computational models enhance experimental research on this compound’s reactivity?

Perform molecular dynamics simulations to predict solvent interactions or transition states. Validate models against experimental kinetic data. Tools like Gaussian or ORCA enable density functional theory (DFT) calculations for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。